(S)-Methyl 4-benzylmorpholine-3-carboxylate: A Technical Overview

(S)-Methyl 4-benzylmorpholine-3-carboxylate: A Technical Overview

An in-depth technical guide to the chemical structure, properties, and synthesis of (S)-Methyl 4-benzylmorpholine-3-carboxylate for researchers, scientists, and drug development professionals.

(S)-Methyl 4-benzylmorpholine-3-carboxylate is a chiral heterocyclic compound belonging to the morpholine class of molecules. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds due to its favorable physicochemical and metabolic properties.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthetic routes for (S)-Methyl 4-benzylmorpholine-3-carboxylate, aimed at professionals in research and drug development.

Chemical Structure and Identifiers

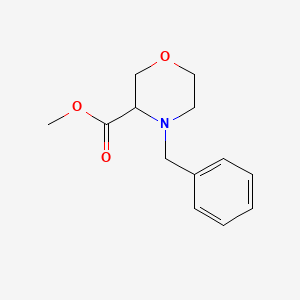

The chemical structure of (S)-Methyl 4-benzylmorpholine-3-carboxylate consists of a morpholine ring N-substituted with a benzyl group and a methyl carboxylate group at the C3 position with (S)-stereochemistry.

Visual Representation of the Chemical Structure:

Caption: 2D chemical structure of (S)-Methyl 4-benzylmorpholine-3-carboxylate.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | methyl (3S)-4-benzylmorpholine-3-carboxylate |

| CAS Number | 1235011-96-7[3] |

| Molecular Formula | C₁₃H₁₇NO₃ |

| Molecular Weight | 235.28 g/mol [4] |

| SMILES | COC(=O)[C@H]1COCCN1CC2=CC=CC=C2 |

| InChI | InChI=1S/C13H17NO3/c1-16-13(15)12-10-17-8-7-14(12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-/m0/s1 |

| InChIKey | YVELAJKOOJJTME-VIFPVTCESA-N |

Physicochemical and Predicted Properties

A summary of the known and computationally predicted properties of the racemic mixture, Methyl 4-benzylmorpholine-3-carboxylate, is provided below. These properties are crucial for understanding its behavior in various experimental settings.

Table 2: Physicochemical and Predicted Properties of Methyl 4-benzylmorpholine-3-carboxylate

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 38.77 Ų | ChemScene[1] |

| logP (octanol-water partition coefficient) | 1.0604 | ChemScene[1] |

| Hydrogen Bond Acceptors | 4 | ChemScene[1] |

| Hydrogen Bond Donors | 0 | ChemScene[1] |

| Rotatable Bonds | 3 | ChemScene[1] |

Synthesis Strategies

A potential synthetic pathway could start from a chiral precursor, such as L-serine, to establish the (S)-stereochemistry at the C3 position.

Proposed Synthetic Workflow:

Caption: A potential synthetic workflow for (S)-Methyl 4-benzylmorpholine-3-carboxylate.

An alternative to enantioselective synthesis is the synthesis of the racemic mixture followed by chiral resolution.

Chiral Resolution Workflow:

Caption: Workflow for the chiral resolution of racemic Methyl 4-benzylmorpholine-3-carboxylate.

Potential Biological and Pharmacological Relevance

While specific biological data for (S)-Methyl 4-benzylmorpholine-3-carboxylate is scarce in the public domain, the morpholine nucleus is a key component in a wide array of pharmacologically active molecules.[5] Derivatives of morpholine have been reported to exhibit a broad spectrum of activities, including but not limited to:

-

Anticancer

-

Anti-inflammatory

-

Antiviral

-

Anticonvulsant

-

Antihyperlipidemic

-

Antimicrobial

The presence of the benzyl group and the chiral center in (S)-Methyl 4-benzylmorpholine-3-carboxylate suggests its potential as a valuable building block in the synthesis of more complex and stereospecific drug candidates.[6] The N-benzyl group can influence the molecule's lipophilicity and potential for aromatic interactions with biological targets. The stereochemistry at the C3 position is critical, as enantiomers of a drug can have significantly different pharmacological activities and metabolic profiles.

Experimental Protocols

As specific, validated experimental protocols for the synthesis and biological evaluation of (S)-Methyl 4-benzylmorpholine-3-carboxylate are not publicly available, researchers would need to develop and optimize these methods based on established procedures for similar compounds.

General Protocol for N-Benzylation of a Secondary Amine: A general procedure for the N-alkylation of a secondary amine, such as a morpholine derivative, would typically involve the following steps:

-

Dissolution: The secondary amine is dissolved in a suitable aprotic solvent (e.g., acetonitrile, DMF, or THF).

-

Base Addition: A non-nucleophilic base (e.g., potassium carbonate, triethylamine, or diisopropylethylamine) is added to the reaction mixture to act as a proton scavenger.

-

Alkylation: Benzyl bromide or a similar benzylating agent is added, usually dropwise, to the stirred solution.

-

Reaction Monitoring: The reaction progress is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated.

-

Purification: The crude product is purified using techniques like column chromatography to yield the pure N-benzylated product.

General Protocol for Chiral HPLC Resolution: The separation of enantiomers of a racemic mixture like methyl 4-benzylmorpholine-3-carboxylate would typically involve:

-

Column Selection: A chiral stationary phase (CSP) is selected based on the chemical properties of the analyte. Common CSPs include polysaccharide-based columns (e.g., cellulose or amylose derivatives).

-

Mobile Phase Optimization: A suitable mobile phase, often a mixture of a non-polar solvent (like hexane) and a polar modifier (like isopropanol or ethanol), is chosen and optimized to achieve baseline separation of the enantiomers.

-

Analysis: The racemic mixture is injected onto the chiral column, and the separated enantiomers are detected using a UV detector or other suitable detector. The retention times will differ for the two enantiomers.

-

Preparative Separation (Optional): For isolation of individual enantiomers, a preparative or semi-preparative chiral HPLC system can be used to collect the fractions corresponding to each enantiomer.

Conclusion

(S)-Methyl 4-benzylmorpholine-3-carboxylate represents a chiral building block with significant potential in medicinal chemistry and drug discovery. While detailed experimental data is limited, its structural features suggest it could be a valuable intermediate for the synthesis of novel, stereochemically defined therapeutic agents. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential. This guide provides a foundational understanding for researchers and drug development professionals interested in this and related morpholine derivatives.

References

- 1. chemscene.com [chemscene.com]

- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (S)-4-Benzylmorpholine-3-carboxylic acid [myskinrecipes.com]

- 4. Methyl 4-benzylmorpholine-3-carboxylate | C13H17NO3 | CID 22309117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzyl morpholine-4-carboxylate [myskinrecipes.com]